molecular formula C29H50O3 B1682390 alpha-Tocopherolquinone CAS No. 7559-04-8

alpha-Tocopherolquinone

Cat. No.: B1682390
CAS No.: 7559-04-8
M. Wt: 446.7 g/mol
InChI Key: LTVDFSLWFKLJDQ-IEOSBIPESA-N
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Description

Tocopherylquinone, also known as alpha-tocopherylquinone, is a derivative of vitamin E (alpha-tocopherol). It is formed when alpha-tocopherol undergoes oxidation. This compound is known for its antioxidant properties and plays a significant role in biological systems by protecting cells from oxidative damage .

Mechanism of Action

Target of Action

Alpha-Tocopherolquinone (TQ) primarily targets the Androgen Receptor (AR) in androgen-responsive prostate cancer cells . It also targets Protein-tyrosine phosphatase 1B (PTP1B) . These targets play a crucial role in regulating cell growth and androgenic activity .

Mode of Action

TQ interacts with its targets in a unique way. It inhibits the androgen-induced activation of an androgen-responsive reporter and inhibits the release of prostate-specific antigen from LNCaP cells .

Biochemical Pathways

TQ affects several biochemical pathways. Its biosynthesis involves the reaction of isopentyl diphosphate and homogentisic acid in plastid membranes . The putative biochemical activities of tocopherols are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues . TQ also induces cellular signaling pathways within biological membranes .

Pharmacokinetics

The pharmacokinetics of TQ were studied in a single-blind, adaptive design study following a single daily oral dose of TQ . .

Result of Action

TQ has distinct molecular and cellular effects. It potently inhibits the growth of androgen-responsive prostate cancer cell lines . It also enhances the intestinal tight junction barrier by increasing barrier-forming claudin-3 (CLDN3) and reducing channel-forming CLDN2 .

Action Environment

The action of TQ is influenced by environmental factors. It can maintain the integrity and fluidity of photosynthesizing membranes and neutralize lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations . It preserves membrane integrity under environmental constraints such as water deficiency, high salt content, toxic metals, high/low temperatures, and radiations .

Biochemical Analysis

Biochemical Properties

Alpha-Tocopherolquinone participates in several biochemical reactions, primarily due to its antioxidant capabilities. It interacts with enzymes such as p-hydroxyphenylpyruvate dioxygenase and homogentisate phytyltransferase, which are involved in the biosynthesis of tocopherols . Additionally, this compound interacts with proteins and other biomolecules, contributing to the scavenging of lipid peroxy radicals and the quenching of singlet oxygen . These interactions help maintain cellular integrity and protect against oxidative damage.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways involved in stress responses and cell survival . Furthermore, this compound affects gene expression by regulating the transcription of genes associated with antioxidant defense mechanisms. Its impact on cellular metabolism includes the preservation of membrane integrity and the prevention of lipid peroxidation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to the inhibition or activation of their functions. For instance, this compound can inhibit the activity of enzymes involved in lipid peroxidation, thereby preventing oxidative damage . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo recycling or degradation within cells and tissues . Over time, its antioxidant properties may diminish, leading to a decrease in its protective effects against oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects by enhancing antioxidant defense mechanisms and protecting against oxidative damage. At high doses, this compound may exhibit toxic or adverse effects, including disruption of cellular functions and induction of oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to antioxidant defense and lipid metabolism. It interacts with enzymes such as tocopherol cyclase and methyltransferases, which play key roles in the biosynthesis and recycling of tocopherols . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid peroxidation and antioxidant defense .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport and distribution are essential for its antioxidant function and its ability to protect against oxidative damage.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in cellular membranes, where it interacts with membrane-bound proteins and lipids . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles . Its presence in cellular membranes is crucial for its role in maintaining membrane integrity and preventing lipid peroxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tocopherylquinone can be synthesized through the oxidation of alpha-tocopherol. One common method involves the use of ferric chloride in methanol at room temperature. This reaction yields alpha-tocopherylquinone as the primary product .

Industrial Production Methods: In industrial settings, tocopherylquinone is produced by controlled oxidation of alpha-tocopherol using various oxidizing agents. The process is optimized to ensure high yield and purity of the product. The specific conditions, such as temperature, solvent, and oxidizing agent, are carefully regulated to achieve the desired outcome .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Tocopherylquinone is unique compared to other similar compounds due to its specific formation from alpha-tocopherol and its potent antioxidant properties. Similar compounds include:

Tocopherylquinone stands out due to its specific role in protecting cells from oxidative damage and its formation from vitamin E.

Properties

IUPAC Name

2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVDFSLWFKLJDQ-IEOSBIPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009892
Record name Tocopherylquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7559-04-8
Record name Tocopherol quinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7559-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocopherylquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tocopherylquinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tocopherylquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone
Source European Chemicals Agency (ECHA)
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Record name TOCOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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